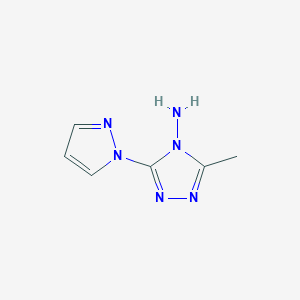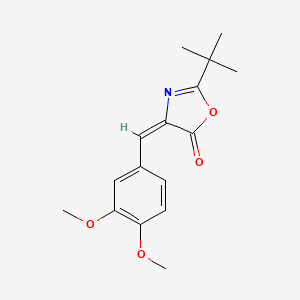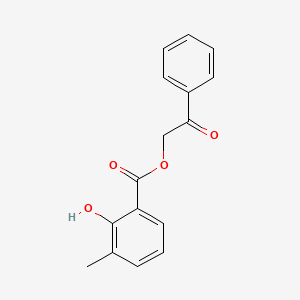![molecular formula C19H9BrCl2N4O B14949521 (2E)-2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B14949521.png)
(2E)-2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(6-BROMO-1H-IMIDAZO[4,5-B]PYRIDIN-2-YL)-2-[5-(3,4-DICHLOROPHENYL)-2-FURYL]-1-ETHENYL CYANIDE is a complex organic compound characterized by its unique structure, which includes a brominated imidazopyridine core, a dichlorophenyl-substituted furan ring, and a cyano group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(6-BROMO-1H-IMIDAZO[4,5-B]PYRIDIN-2-YL)-2-[5-(3,4-DICHLOROPHENYL)-2-FURYL]-1-ETHENYL CYANIDE typically involves multi-step organic reactions. The process begins with the bromination of imidazopyridine, followed by the introduction of the dichlorophenyl-substituted furan ring through a series of coupling reactions. The final step involves the addition of the cyano group under controlled conditions to ensure the desired (E)-configuration.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production would require stringent control of reaction parameters to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-(6-BROMO-1H-IMIDAZO[4,5-B]PYRIDIN-2-YL)-2-[5-(3,4-DICHLOROPHENYL)-2-FURYL]-1-ETHENYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: The bromine atom in the imidazopyridine ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazopyridine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (E)-1-(6-BROMO-1H-IMIDAZO[4,5-B]PYRIDIN-2-YL)-2-[5-(3,4-DICHLOROPHENYL)-2-FURYL]-1-ETHENYL CYANIDE is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry
In the industrial sector, (E)-1-(6-BROMO-1H-IMIDAZO[4,5-B]PYRIDIN-2-YL)-2-[5-(3,4-DICHLOROPHENYL)-2-FURYL]-1-ETHENYL CYANIDE can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
Wirkmechanismus
The mechanism of action of (E)-1-(6-BROMO-1H-IMIDAZO[4,5-B]PYRIDIN-2-YL)-2-[5-(3,4-DICHLOROPHENYL)-2-FURYL]-1-ETHENYL CYANIDE involves its interaction with specific molecular targets. The brominated imidazopyridine core and the dichlorophenyl-substituted furan ring allow the compound to bind to particular proteins or enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the desired therapeutic or industrial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(6-BROMO-1H-IMIDAZO[4,5-B]PYRIDIN-2-YL)-2-[5-(3,4-DICHLOROPHENYL)-2-FURYL]-1-ETHENYL CYANIDE: A closely related compound with a similar structure but lacking the (E)-configuration.
1-(6-CHLORO-1H-IMIDAZO[4,5-B]PYRIDIN-2-YL)-2-[5-(3,4-DICHLOROPHENYL)-2-FURYL]-1-ETHENYL CYANIDE: A compound where the bromine atom is replaced with chlorine, leading to different chemical properties.
Uniqueness
The uniqueness of (E)-1-(6-BROMO-1H-IMIDAZO[4,5-B]PYRIDIN-2-YL)-2-[5-(3,4-DICHLOROPHENYL)-2-FURYL]-1-ETHENYL CYANIDE lies in its specific configuration and the presence of both bromine and cyano groups
Eigenschaften
Molekularformel |
C19H9BrCl2N4O |
|---|---|
Molekulargewicht |
460.1 g/mol |
IUPAC-Name |
(E)-2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enenitrile |
InChI |
InChI=1S/C19H9BrCl2N4O/c20-12-7-16-19(24-9-12)26-18(25-16)11(8-23)5-13-2-4-17(27-13)10-1-3-14(21)15(22)6-10/h1-7,9H,(H,24,25,26)/b11-5+ |
InChI-Schlüssel |
WAQKFVIQEJVSIF-VZUCSPMQSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)/C=C(\C#N)/C3=NC4=C(N3)C=C(C=N4)Br)Cl)Cl |
Kanonische SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=C(C#N)C3=NC4=C(N3)C=C(C=N4)Br)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[(4-chlorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine](/img/structure/B14949439.png)


![3,3,7,8-tetramethyl-11-(5-nitrothiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14949451.png)


![N-{(E)-[4-(dimethylamino)phenyl]methylidene}-9H-carbazol-9-amine](/img/structure/B14949473.png)
![N'~1~,N'~6~-bis[(2Z)-3,4-bis(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]hexanedihydrazide](/img/structure/B14949485.png)
-lambda~5~-phosphane](/img/structure/B14949493.png)
![N-[(1Z)-3-[(2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B14949494.png)
![N-{2-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-phenylacetamide](/img/structure/B14949495.png)
![N-[2-(phenylsulfanyl)phenyl]-2-(9H-xanthen-9-yl)acetamide](/img/structure/B14949506.png)
![N'-[(E)-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B14949511.png)
![(2E)-2-cyano-N-(3,4-dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B14949515.png)
